molecular formula C12H16N4O2S B11040305 1-[(Pyrimidin-2-ylsulfanyl)acetyl]piperidine-4-carboxamide

1-[(Pyrimidin-2-ylsulfanyl)acetyl]piperidine-4-carboxamide

Cat. No.: B11040305
M. Wt: 280.35 g/mol
InChI Key: LFDOMOIGNPAWLN-UHFFFAOYSA-N
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Description

1-[(Pyrimidin-2-ylsulfanyl)acetyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyrimidine moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pyrimidin-2-ylsulfanyl)acetyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common route includes the initial formation of the pyrimidine-2-ylsulfanyl intermediate, which is then reacted with piperidine-4-carboxamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques and advanced purification methods like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-[(Pyrimidin-2-ylsulfanyl)acetyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-[(Pyrimidin-2-ylsulfanyl)acetyl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Properties

Molecular Formula

C12H16N4O2S

Molecular Weight

280.35 g/mol

IUPAC Name

1-(2-pyrimidin-2-ylsulfanylacetyl)piperidine-4-carboxamide

InChI

InChI=1S/C12H16N4O2S/c13-11(18)9-2-6-16(7-3-9)10(17)8-19-12-14-4-1-5-15-12/h1,4-5,9H,2-3,6-8H2,(H2,13,18)

InChI Key

LFDOMOIGNPAWLN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CSC2=NC=CC=N2

Origin of Product

United States

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